10-(4-Bromophenyl)-10H-phenoxazine

CAS No.: 71041-21-9

Cat. No.: VC3741555

Molecular Formula: C18H12BrNO

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71041-21-9 |

|---|---|

| Molecular Formula | C18H12BrNO |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 10-(4-bromophenyl)phenoxazine |

| Standard InChI | InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |

| Standard InChI Key | KHHIALZHPCMMMT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

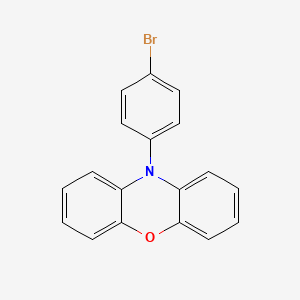

10-(4-Bromophenyl)-10H-phenoxazine consists of a planar phenoxazine system—a tricyclic structure comprising two benzene rings fused with an oxygen and nitrogen-containing central ring. The bromophenyl substituent is attached to the nitrogen atom at the 10-position, introducing steric bulk and electronic modulation . The bromine atom at the para position of the phenyl group enhances electrophilic reactivity, enabling cross-coupling reactions critical for derivatization .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂BrNO | |

| Molecular Weight | 338.2 g/mol | |

| CAS Number | 71041-21-9 | |

| Purity (Commercial) | ≥98% (HPLC) | |

| 3D Conformation | Planar phenoxazine core |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (CDCl₃): Peaks at δ 7.75 (d, J = 8.4 Hz, 2H) and δ 7.26 (d, J = 8.5 Hz, 2H) correspond to the bromophenyl group. Resonances between δ 6.59–6.75 ppm and δ 5.94 (d, J = 7.8 Hz, 2H) arise from the phenoxazine protons .

-

Mass Spectrometry: A molecular ion peak at m/z 338.2 aligns with the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Ullmann-type coupling reaction:

-

Reactants: Phenoxazine reacts with 1-bromo-4-iodobenzene in the presence of a copper(I) catalyst (e.g., CuSO₄·5H₂O) and a base (K₂CO₃) .

-

Conditions: The reaction proceeds in o-dichlorobenzene at 180°C for 12–24 hours .

-

Workup: After solvent removal under reduced pressure, column chromatography (hexane) yields the pure product .

Yield: ~40% after purification .

Industrial Manufacturing

Industrial processes optimize scalability and cost-efficiency:

-

Catalyst Systems: Advanced copper or palladium catalysts improve reaction kinetics .

-

Solvent Selection: High-boiling solvents like dimethylformamide (DMF) facilitate large-scale reactions .

-

Purity Control: Recrystallization or sublimation ensures ≥98% purity for electronic applications .

Applications in Organic Electronics

OLED and PLED Materials

10-(4-Bromophenyl)-10H-phenoxazine serves as a precursor in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) . Key roles include:

-

Host Material: Its rigid structure prevents aggregation-induced quenching, enhancing luminescence efficiency .

-

Electron-Transport Layer (ETL): The electron-deficient bromophenyl group improves charge mobility .

Functionalization and Derivatization

The bromine atom enables further functionalization via:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to create extended π-systems .

-

Nucleophilic Substitution: Replacement with amines or thiols for solubility modulation .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Thermal Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume